1-bromo-4-methoxybutan-2-one
Description
1-Bromo-4-methoxybutan-2-one (C₅H₇BrO₂) is an α-bromo ketone characterized by a four-carbon backbone with a ketone group at position 2, a bromine atom at position 1, and a methoxy group (-OCH₃) at position 4. Its structure is BrCH₂-C(=O)-CH₂-OCH₃, where the bromine and methoxy groups occupy terminal positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the α-bromo ketone moiety. The electron-withdrawing ketone group enhances the electrophilicity of the adjacent bromine, facilitating substitutions (e.g., SN2 reactions). The methoxy group contributes to polarity and solubility in polar solvents like ethanol or acetone .
Properties
CAS No. |
83821-00-5 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
1-bromo-4-methoxybutan-2-one |
InChI |
InChI=1S/C5H9BrO2/c1-8-3-2-5(7)4-6/h2-4H2,1H3 |
InChI Key |
HGICCAVOSWSQTO-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxybutan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-methoxybutan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 1-bromo-4-methoxybutan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is usually purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxybutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Substituted ketones or ethers.
Reduction: 1-Bromo-4-methoxybutanol.
Oxidation: 1-Bromo-4-hydroxybutan-2-one or 1-bromo-4-oxobutanoic acid.
Scientific Research Applications
1-Bromo-4-methoxybutan-2-one is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Potential use in the synthesis of biologically active compounds with therapeutic properties.
Industry: As a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-methoxybutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group in the butanone moiety can participate in various addition and reduction reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs of 1-bromo-4-methoxybutan-2-one include:
| Compound Name | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|
| 1-Bromo-4-methoxybutan-2-one | C₅H₇BrO₂ | Br (C1), C=O (C2), -OCH₃ (C4) | High reactivity at C1 due to ketone activation; polar, moderate solubility |
| 1-Chloro-4-methoxybutan-2-one | C₅H₇ClO₂ | Cl (C1), C=O (C2), -OCH₃ (C4) | Weaker leaving group (Cl⁻); slower substitution kinetics vs. Br analog |
| 1-Bromo-4-ethoxybutan-2-one | C₆H₉BrO₂ | Br (C1), C=O (C2), -OCH₂CH₃ (C4) | Increased hydrophobicity; steric hindrance may reduce reaction rates |
| 4-Methoxybutan-2-one | C₅H₈O₂ | C=O (C2), -OCH₃ (C4) | No bromine; inert toward nucleophilic substitution; used as solvent or ligand |
| 1-Bromo-4-hydroxybutan-2-one | C₄H₇BrO₂ | Br (C1), C=O (C2), -OH (C4) | -OH enables H-bonding; higher melting point but prone to oxidation |
Reactivity and Physicochemical Properties
- Leaving Group Efficiency : Bromine in 1-bromo-4-methoxybutan-2-one outperforms chlorine in analogs due to its lower bond dissociation energy and greater polarizability, accelerating SN2 reactions .
- Solubility: The methoxy group enhances solubility in polar solvents (e.g., ~50 g/L in ethanol), whereas ethoxy analogs exhibit reduced solubility (~30 g/L) due to increased hydrophobicity.
- Thermodynamic Stability: Density-functional theory (DFT) calculations suggest that the ketone group stabilizes the transition state in substitution reactions, lowering activation energy by ~5 kcal/mol compared to non-ketone analogs .
Spectroscopic Differences
- ¹H NMR : The methoxy group in 1-bromo-4-methoxybutan-2-one resonates at δ 3.3–3.5 ppm, while the α-bromo CH₂ appears as a triplet near δ 4.1 ppm. Chloro analogs show similar patterns but lack the deshielding effect of bromine.
- IR Spectroscopy: Strong C=O stretching at ~1720 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ distinguish it from non-brominated analogs.
Crystallographic Insights
While crystallographic data for 1-bromo-4-methoxybutan-2-one is sparse, software like SHELX has been employed to resolve structures of related brominated compounds. For example, 4-bromo-1,1,1-trifluoro-2-methylbutane (C₅H₈BrF₃) exhibits a tetrahedral geometry at the brominated carbon, suggesting similar spatial arrangements in α-bromo ketones.
Biological Activity
1-Bromo-4-methoxybutan-2-one is a chemical compound with the molecular formula CHBrO. This compound has garnered interest in various fields of research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
1-Bromo-4-methoxybutan-2-one contains a bromo group and a methoxy group attached to a butanone backbone. The presence of these functional groups influences its reactivity and biological interactions.
Synthesis:
The synthesis of 1-bromo-4-methoxybutan-2-one typically involves the bromination of 4-methoxybutan-2-one. This can be achieved through various methods, including the use of bromine in a suitable solvent under controlled conditions. The reaction parameters such as temperature and time can significantly affect the yield and purity of the final product.
Biological Activity
1-Bromo-4-methoxybutan-2-one exhibits several biological activities that are relevant in medicinal chemistry and pharmacology.
The compound acts primarily through its interaction with various biological targets, including enzymes and receptors. Its bromo and methoxy groups allow it to participate in nucleophilic substitution reactions, which can lead to the formation of active intermediates that exert biological effects.
Key Mechanisms Include:
- Enzyme Substrates: It can act as a substrate for certain enzymes, leading to metabolic transformations.
- Receptor Modulation: The compound may interact with specific receptors, influencing physiological responses.
1. Enzyme Interaction Studies
Research has shown that 1-bromo-4-methoxybutan-2-one can serve as a substrate for various enzymes. For instance, studies indicated that it participates in enzyme-catalyzed reactions that lead to the formation of biologically active metabolites .
2. Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of 1-bromo-4-methoxybutan-2-one. According to risk assessment reports, the compound exhibits low acute toxicity but requires careful handling due to its potential harmful effects upon ingestion or skin contact .
Comparative Analysis
To better understand the biological activity of 1-bromo-4-methoxybutan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Bromo-4-chlorobutane | Structure | Moderate cytotoxicity |
| 4-Methoxybutan-2-one | Structure | Used as a solvent |
| 1-Amino-4-methoxybutan-2-ol | Structure | Enzyme substrate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
